2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide
Description
Properties
CAS No. |
899965-80-1 |
|---|---|
Molecular Formula |
C19H15ClFN3O5S2 |
Molecular Weight |
483.91 |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15ClFN3O5S2/c1-29-15-6-5-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-3-11(21)7-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
KFPOWQIALKEYRU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its diverse functional groups, including sulfonyl, pyrimidinone, sulfanyl, and acetamide moieties. Its molecular formula is with a molecular weight of approximately 480.0 g/mol. This structural complexity suggests potential applications in medicinal chemistry and pharmacology due to its anticipated interactions with biological targets.
The biological activity of this compound is largely attributed to its structural components:
- Sulfonyl Group : Known for forming covalent bonds with target proteins, enhancing bioactivity.
- Pyrimidinone Ring : Often associated with significant pharmacological properties.
- Sulfanyl Group : May facilitate interactions with various biological targets.
The mechanism of action likely involves the interaction of the compound with specific enzymes or receptors, potentially leading to inhibition or modulation of biological pathways involved in disease processes. For instance, compounds with similar structures have demonstrated inhibitory effects on cancer-related enzymes and inflammatory pathways.
Biological Activity Data
Research into compounds structurally related to this compound indicates promising biological activities. Below is a summary of relevant findings:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Inhibits cancer cell proliferation | Targets specific kinase pathways |
| Compound B | Anti-inflammatory effects | Modulates cytokine release |
| Compound C | Antimicrobial activity | Disrupts bacterial cell wall synthesis |
Case Studies and Research Findings
- Inhibition of Cancer Cell Lines : A study demonstrated that related pyrimidine derivatives effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell proliferation. The sulfonyl group was crucial for binding affinity.
- Anti-inflammatory Properties : Research indicated that compounds similar to the target compound showed significant reductions in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Compared to the thieno-pyrimidine analogue , the pyrimidinone core offers a less sterically hindered scaffold, which may favor solubility and synthetic accessibility.
Spectroscopic and Analytical Data
NMR Analysis :
- highlights that substituents in regions A (positions 39–44) and B (positions 29–36) of pyrimidine derivatives cause distinct chemical shift variations . For the target compound, the 3-chloro-4-methoxyphenyl sulfonyl group would likely induce deshielding in adjacent protons, observable in δ 7.5–8.5 ppm (aromatic) and δ 3.8–4.2 ppm (sulfonyl-OCH₃).
- The 3-fluorophenyl acetamide’s NH proton is expected near δ 10.5 ppm, similar to acetamide derivatives in .
Crystallography :
- SHELX software () is widely used for small-molecule refinement, suggesting that the target compound’s crystal structure (if resolved) would employ similar protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
